molecular formula C16H22N2O3 B2444305 pyrrolidin-1-yl(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone CAS No. 2034363-88-5

pyrrolidin-1-yl(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone

Cat. No.: B2444305
CAS No.: 2034363-88-5
M. Wt: 290.363
InChI Key: PNZVPHRNPAIYDM-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone is a complex organic compound that features a pyrrolidine ring, a tetrahydropyran moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidin-1-yl(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine derivative, followed by the introduction of the tetrahydropyran moiety through etherification reactions. The final step often involves the formation of the pyrrolidine ring via cyclization reactions under specific conditions such as the use of strong bases or acids as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of partially or fully reduced derivatives.

Scientific Research Applications

Pyrrolidin-1-yl(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of pyrrolidin-1-yl(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidin-1-yl(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-2-yl)methanone
  • Pyrrolidin-1-yl(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone

Uniqueness

Pyrrolidin-1-yl(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[6-(oxan-4-ylmethoxy)pyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(18-7-1-2-8-18)14-3-4-15(17-11-14)21-12-13-5-9-20-10-6-13/h3-4,11,13H,1-2,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZVPHRNPAIYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C(C=C2)OCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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